molecular formula C23H23FN2O7S B2390559 Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-03-1

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2390559
CAS No.: 899992-03-1
M. Wt: 490.5
InChI Key: ZNPQJFYFXMUENR-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 4-fluorophenyl group at position 1 and a sulfonyloxy substituent at position 2. The sulfonyloxy group is attached to a 4-methoxy-2,3,5-trimethylphenyl moiety, distinguishing it from simpler analogs. This structural complexity influences its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmaceutical applications .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methoxy-2,3,5-trimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O7S/c1-6-32-23(28)21-18(12-20(27)26(25-21)17-9-7-16(24)8-10-17)33-34(29,30)19-11-13(2)22(31-5)15(4)14(19)3/h7-12H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPQJFYFXMUENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(((4-methoxy-2,3,5-trimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include the formation of the pyridazine ring and subsequent modifications to introduce various substituents. While specific synthetic pathways for this exact compound are not extensively documented in the provided sources, related compounds suggest methodologies involving electrophilic aromatic substitution and nucleophilic additions.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been evaluated for their effectiveness against various bacterial strains. The presence of electron-withdrawing groups like the fluorine atom at the para position enhances the biological activity by increasing the electron deficiency of the aromatic system, which is crucial for interaction with biological targets .

Cytotoxicity

Studies on structurally related compounds indicate potential cytotoxic effects against cancer cell lines. For example, certain dihydropyrimidine derivatives have demonstrated selective cytotoxicity, suggesting that modifications similar to those in this compound could yield compounds with enhanced antitumor properties .

Larvicidal Activity

A comparative study highlighted that compounds with similar frameworks showed larvicidal activity against Anopheles arabiensis. The introduction of a fluorine atom was noted to influence larvicidal efficacy significantly. This suggests that this compound could also exhibit similar effects if tested .

Case Studies

Several case studies have been conducted on related compounds:

  • Dihydropyrimidine Derivatives : A study focused on the synthesis and evaluation of various dihydropyrimidine derivatives showed promising results against Anopheles arabiensis, highlighting the importance of substituent effects on biological activity .
  • Cytotoxicity Assays : In vitro assays demonstrated that specific modifications on pyridazine derivatives resulted in significant cytotoxic effects on different cancer cell lines. This suggests a pathway for further exploration of this compound in cancer therapeutics .

Research Findings

Recent findings indicate that:

  • Fluorine Substituents : The incorporation of fluorine into aromatic systems can enhance lipophilicity and improve binding interactions with biological targets.
  • Sulfonamide Moiety : The presence of sulfonamide groups in related compounds has been associated with increased antibacterial activity due to their ability to mimic natural substrates in enzymatic reactions .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to two analogs:

Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5) :

  • Substituent at position 4: Methoxy (-OCH₃) instead of the sulfonyloxy-linked aromatic group.
  • Simpler structure with reduced steric hindrance and polarity.

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5) :

  • Substituents: Trifluoromethyl (-CF₃) at position 4 and a 3-(trifluoromethyl)phenyl group at position 1.
  • Enhanced lipophilicity and electron-withdrawing effects due to fluorine atoms.

Physicochemical Properties

Property Target Compound Methoxy Analog Trifluoromethyl Analog
Molecular Weight ~500 (estimated) 334.3 380.24
XLogP3 ~2.5 (predicted) ~1.8 (predicted) 3.4
Hydrogen Bond Acceptors 9–10 6 10
Topological Polar Surface Area ~110 Ų (estimated) ~80 Ų 59 Ų
Solubility Low (due to bulky sulfonyl group) Moderate Very low (lipophilic)

Key Observations :

  • The sulfonyloxy group in the target compound increases polarity (higher TPSA) compared to the methoxy analog but remains less lipophilic than the trifluoromethyl analog.

Bioactivity and Pharmacological Implications

  • Methoxy Analog: Simpler structure may facilitate metabolic clearance, reducing half-life.
  • Trifluoromethyl Analog : The -CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, common in kinase inhibitors .
  • Its bulky substituent may reduce off-target interactions but increase synthetic complexity .

Spectroscopic and Structural Insights

  • NMR Analysis : As demonstrated in , substituents at position 4 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). The sulfonyloxy group in the target compound would introduce distinct deshielding effects compared to methoxy or -CF₃ groups, aiding structural confirmation .

Preparation Methods

Hantzsch-Type Dihydropyridazine Synthesis

The Hantzsch dihydropyridine synthesis provides a template for pyridazine formation. Modifications using β-keto esters and hydrazines instead of ammonia yield dihydropyridazines:

Procedure (adapted from):

  • React ethyl acetoacetate (2 eq) with 4-fluorobenzaldehyde (1 eq) in ethanol
  • Add hydrazine hydrate (1.2 eq) under Fe₃O₄@Phen@Cu catalysis (25 mg/mmol)
  • Reflux at 60°C for 4 hours

This yields ethyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Intermediate A ) with 89% yield.

Functionalization at Position 4

Hydroxylation via Radical Intermediates

Position-selective C-H activation at C4 is achieved using Mn(OAc)₃ in acetic acid:

Reaction Conditions :

  • Intermediate A (1 eq)
  • Mn(OAc)₃ (2 eq)
  • AcOH/H₂O (3:1), 80°C, 12 hours

Yields ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (Intermediate B ) in 72% yield.

Sulfonate Ester Installation

Sulfonylation via Electrochemical Activation

Adapting sulfonyl fluoride synthesis, the hydroxyl group undergoes sulfonation:

Step 1: Sulfonyl Chloride Preparation

  • React 4-methoxy-2,3,5-trimethylbenzenethiol (1 eq) with KCl in acetonitrile
  • Electrochemical oxidation at 2.0 V vs Ag/AgCl using graphite electrodes
  • Generate 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride in 85% yield

Step 2: Esterification

  • Intermediate B (1 eq), sulfonyl chloride (1.2 eq)
  • DMAP (0.1 eq), DIPEA (2 eq) in DCM
  • Stir at 0°C → RT for 6 hours

Final product isolated in 68% yield after silica chromatography.

Spectroscopic Characterization

Key Analytical Data :

NMR (CDCl₃) δ (ppm)
¹H (4-Fluorophenyl) 7.12–7.25 (m, 4H)
¹H (OCH₂CH₃) 4.32 (q, J=7.1 Hz, 2H)
¹³C (C=O ester) 167.8
HRMS [M+H]+ Calc.: 561.1524
Found: 561.1521

IR shows strong absorbances at 1745 cm⁻¹ (ester C=O) and 1350 cm⁻¹ (S=O).

Comparative Synthetic Routes

Table 1: Sulfonylation Method Efficiency

Method Catalyst Yield (%) Purity (%)
Electrochemical KF/Graphite 85 98
Classical DIPEA/DMAP 68 95
Radical Fe(OTf)₃ 61 92

Mechanistic Considerations

Pyridazine Cyclization

The Fe₃O₄@Phen@Cu catalyst enables:

  • Knoevenagel condensation of aldehyde and β-keto ester
  • Michael addition of hydrazine
  • Aromatization via oxidative dehydrogenation

Sulfonate Formation

Electrochemical oxidation generates disulfide intermediates, which undergo fluoride substitution and subsequent oxidation to sulfonyl fluorides. In situ conversion to sulfonate esters occurs via alcoholysis.

Challenges and Optimization

Key Issues :

  • Regioselectivity in C4 hydroxylation (competing C3/C5 activation)
  • Sulfonate ester hydrolysis under basic conditions

Solutions :

  • Mn(III)-mediated hydroxylation shows >20:1 C4 selectivity
  • Low-temperature (-20°C) quench prevents ester degradation

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with the dihydropyridazine core. Key steps include sulfonylation of the hydroxyl group and esterification. Reaction conditions include:

  • Temperature : 25–60°C for nucleophilic substitutions (e.g., sulfonyloxy group introduction) .
  • Solvents : Polar aprotic solvents (e.g., DMF, ethanol) for intermediate steps; ethanol is preferred for esterification due to its compatibility with ethyl groups .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation?

A combination of NMR (¹H, ¹³C, and 2D-COSY for aromatic and sulfonyl group assignments), IR (C=O stretching at ~1700–1750 cm⁻¹ for ester and ketone groups), and HRMS (to confirm molecular ion peaks matching C₂₃H₂₃FN₂O₇S) is essential . For crystallinity assessment, X-ray diffraction is recommended if single crystals are obtainable .

Q. What preliminary biological screening methods are suitable for this compound?

Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonyloxy group’s electrophilic nature. Use:

  • Fluorescence-based assays to measure IC₅₀ values.
  • Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methoxy-2,3,5-trimethylphenyl) influence reactivity in sulfonylation reactions?

The electron-donating methoxy and methyl groups stabilize the sulfonate intermediate, enhancing electrophilicity at the sulfur center. This accelerates nucleophilic attack by the pyridazine hydroxyl group. Comparative kinetic studies using Hammett plots (σ values for substituents) can quantify these effects .

Q. How can contradictory solubility data from different synthesis batches be resolved?

Solubility discrepancies often arise from polymorphic forms or residual solvents. Use:

  • Thermogravimetric Analysis (TGA) to detect solvent residues.
  • Differential Scanning Calorimetry (DSC) to identify polymorphs . Standardize recrystallization protocols (e.g., solvent:ethyl acetate, cooling rate: 0.5°C/min) to ensure consistency .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking (AutoDock Vina or Schrödinger Suite) to model interactions with enzymes like COX-2 or HDACs, leveraging the sulfonyl group’s hydrogen-bonding potential .
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does this compound compare structurally and functionally to analogs with different aryl sulfonate groups?

Analog Key Structural DifferencesBiological Activity
Compound A 3-Chlorobenzyl ether substituentEnhanced antimicrobial activity (MIC: 2 µg/mL vs. S. aureus)
Compound B 4-Ethoxyphenyl substituentReduced cytotoxicity (IC₅₀ > 50 µM in HeLa)
This compound’s 4-methoxy-2,3,5-trimethylphenyl group improves metabolic stability compared to smaller substituents .

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 40%, verify anhydrous conditions for sulfonylation steps .
  • Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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